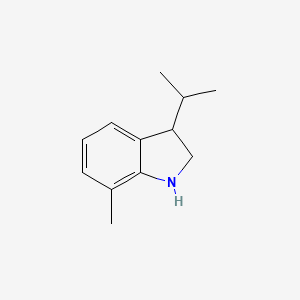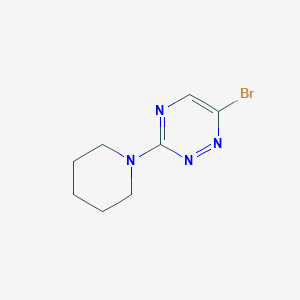
6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine is a heterocyclic compound that contains a bromine atom, a piperidine ring, and a triazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine typically involves the reaction of 3-amino-1,2,4-triazine with bromine in the presence of a suitable solvent. The reaction conditions often include maintaining a controlled temperature and using a catalyst to facilitate the bromination process. The piperidinyl group can be introduced through nucleophilic substitution reactions, where piperidine is reacted with the brominated triazine compound under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial for scaling up the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazine ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazine derivatives, which can have different functional groups attached to the triazine ring, enhancing their chemical and biological properties.
Aplicaciones Científicas De Investigación
6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the triazine ring can form covalent or non-covalent interactions with these targets, leading to the modulation of their activity. The piperidinyl group can enhance the compound’s binding affinity and selectivity towards its targets.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Bromo-3-(morpholin-4-yl)-1,2,4-triazine
- 6-Bromo-3-(pyrrolidin-1-yl)-1,2,4-triazine
- 6-Bromo-3-(piperazin-1-yl)-1,2,4-triazine
Uniqueness
6-Bromo-3-(piperidin-1-yl)-1,2,4-triazine is unique due to the presence of the piperidinyl group, which can influence its chemical reactivity and biological activity. The piperidinyl group can enhance the compound’s solubility, stability, and ability to interact with biological targets, making it a valuable scaffold for drug discovery and development.
Propiedades
Fórmula molecular |
C8H11BrN4 |
|---|---|
Peso molecular |
243.10 g/mol |
Nombre IUPAC |
6-bromo-3-piperidin-1-yl-1,2,4-triazine |
InChI |
InChI=1S/C8H11BrN4/c9-7-6-10-8(12-11-7)13-4-2-1-3-5-13/h6H,1-5H2 |
Clave InChI |
SJNHWNMQSBCEKA-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=NC=C(N=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


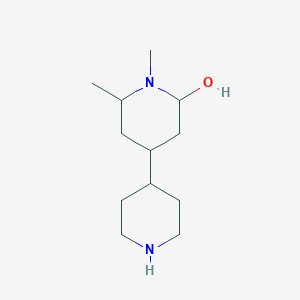


![N-[2-(trifluoromethyl)benzyl]propan-1-amine](/img/structure/B13193060.png)
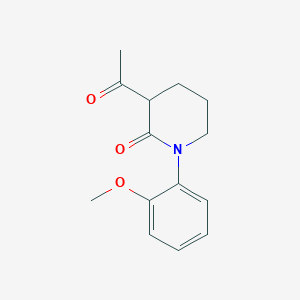
![Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13193078.png)
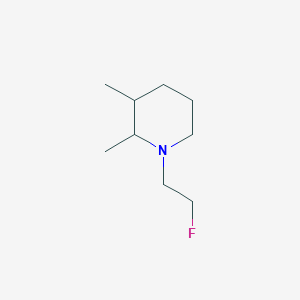
![1,5-Dimethyl-6-azabicyclo[3.2.0]heptane](/img/structure/B13193093.png)

![2-{2-[(4-Methoxyphenyl)methylidene]hydrazin-1-YL}-4,5-dihydro-1H-imidazole](/img/structure/B13193100.png)
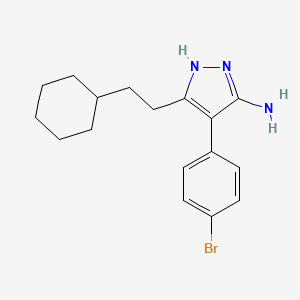
![2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanethioamide](/img/structure/B13193110.png)
![2-Oxa-6-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13193115.png)
